molecular formula C16H13F3N2OS B251689 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B251689
M. Wt: 338.3 g/mol
InChI Key: VKSFAFPCPKCRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied extensively in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to reduce fever in animal models of fever.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is that it has been extensively studied and its properties are well-known. This makes it easier to design experiments and interpret the results. One limitation is that it may not be suitable for all types of experiments, and researchers should carefully consider its properties before using it in their experiments.

Future Directions

There are many potential future directions for research on 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. Some possible areas of research include:
1. Further investigation of its anti-inflammatory and analgesic properties, and its potential use in the treatment of arthritis and other inflammatory conditions.
2. Exploration of its potential use in the treatment of cancer, diabetes, and other diseases.
3. Investigation of its mechanism of action and its effects on various biochemical pathways.
4. Development of new synthesis methods for this compound and related compounds.
5. Investigation of its pharmacokinetics and pharmacodynamics, and its potential for use in drug development.
Conclusion:
This compound is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, and has potential for use in the treatment of cancer, diabetes, and other diseases. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with carbon disulfide to form the final product. The reaction scheme is shown below:

Scientific Research Applications

3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

Properties

Molecular Formula

C16H13F3N2OS

Molecular Weight

338.3 g/mol

IUPAC Name

3-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C16H13F3N2OS/c1-10-5-4-6-11(9-10)14(22)21-15(23)20-13-8-3-2-7-12(13)16(17,18)19/h2-9H,1H3,(H2,20,21,22,23)

InChI Key

VKSFAFPCPKCRHR-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.